N-[(2-chlorophenyl)methyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide
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Description
N-[(2-chlorophenyl)methyl]-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide is a useful research compound. Its molecular formula is C20H18ClN5O2S and its molecular weight is 427.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research on compounds similar to the specified molecule often focuses on their synthesis and evaluation for biological activities. For example, the study by Evren et al. (2019) on thiazole derivatives revealed their potential as anticancer agents. These compounds were synthesized and assessed for their selective cytotoxicity against human lung adenocarcinoma cells, demonstrating significant biological activity Evren, A., Yurttaş, L., Eksellı, B., & Akalın-Çiftçi, G. (2019).
Antimicrobial and Antitumor Activities
Another area of application is the development of compounds for antimicrobial and antitumor purposes. Studies have synthesized and evaluated various derivatives for their effectiveness against bacterial and cancer cell lines. For instance, the creation of oxazole, thiazolidinone, and azetidine derivatives has been explored for their potential antibacterial activities against gram-positive and gram-negative bacteria, indicating the utility of these compounds in addressing antimicrobial resistance Desai, N., Shah, M., Bhavsar, A., & Saxena, A. (2008).
Computational Studies
Computational and structural analysis also plays a significant role in the application of these compounds. Odame et al. (2018) synthesized and characterized a triazatetracyclic acetamide, utilizing spectroscopy and crystallography to explore its structural properties. Such studies not only contribute to our understanding of the compound's characteristics but also aid in the design of molecules with enhanced biological activities Odame, F., Hosten, E., & Tshentu, Z. R. (2018).
Molecular Docking Studies
The evaluation of new compounds for their interaction with biological targets is crucial. Molecular docking studies, such as those conducted on 1,2,4-triazole derivatives, provide insights into the potential efficacy of compounds as inhibitors of key enzymes or proteins involved in disease processes Riaz, N., Iftikhar, M., Saleem, M., et al. (2020).
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(5-oxo-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,7,11(16)-tetraen-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5O2S/c21-14-7-3-1-5-12(14)9-22-16(27)10-26-20(28)25-11-23-19-17(18(25)24-26)13-6-2-4-8-15(13)29-19/h1,3,5,7,11H,2,4,6,8-10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBDEBAPFKFCRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NN(C4=O)CC(=O)NCC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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